molecular formula C10H8N2O2S B2788634 (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE CAS No. 1975149-04-2

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE

Cat. No.: B2788634
CAS No.: 1975149-04-2
M. Wt: 220.25
InChI Key: KZTAWJUZFLOYKH-YVMONPNESA-N
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Description

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of thiazolidinone, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the hydroxyphenyl group enhances its chemical reactivity and potential biological activities .

Mechanism of Action

Target of Action

The primary targets of 5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one are yet to be definitively identified. Similar compounds have been found to interact with various proteins and enzymes involved in cellular processes .

Mode of Action

The exact mode of action of 5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is not fully understood. It is believed to interact with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .

Biochemical Pathways

It is likely that the compound affects multiple pathways due to its potential interactions with various targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in cellular function .

Action Environment

The action, efficacy, and stability of 5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one could be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific cellular environment in which the compound is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidin-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenyl)methylene]-4-imino-1,3-thiazolidin-2-one
  • 5-[(4-Methylphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
  • 5-[(4-Bromophenyl)methylene]-4-imino-1,3-thiazolidin-2-one

Uniqueness

(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-IMINO-1,3-THIAZOLIDIN-2-ONE is unique due to the presence of the hydroxy group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(5Z)-4-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-8(15-10(14)12-9)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTAWJUZFLOYKH-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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